

Sigmoidin B: A Technical Guide to its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Sigmoidin B*

Cat. No.: *B192381*

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Introduction

Sigmoidin B is a naturally occurring prenylated flavanone, a type of flavonoid, that has garnered scientific interest for its potential therapeutic properties. Isolated primarily from plants of the *Erythrina* genus, such as *Erythrina sigmoidea*, this compound has demonstrated notable anti-inflammatory and antioxidant activities.^{[1][2][3]} Its unique chemical structure, featuring a prenyl group, is believed to contribute significantly to its biological effects. This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of **Sigmoidin B**, including detailed experimental protocols and an examination of its known mechanism of action.

Physical and Chemical Properties

Sigmoidin B possesses a defined set of physicochemical properties that are crucial for its handling, characterization, and application in research and development. A summary of these properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₀ O ₆	--INVALID-LINK--
Molecular Weight	356.37 g/mol	--INVALID-LINK--
CAS Number	87746-47-2	--INVALID-LINK--
IUPAC Name	(2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one	--INVALID-LINK--
Appearance	Yellowish solid (typical for flavonoids)	Inferred from general knowledge of flavonoids
Melting Point	Data not available	
Solubility	Data not available in common solvents	
Storage	2°C - 8°C	

Spectral Data:

The structural elucidation of **Sigmoidin B** has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific, detailed spectral data from the primary literature is not readily available in public databases, the structural confirmation relies on the interpretation of these spectra.

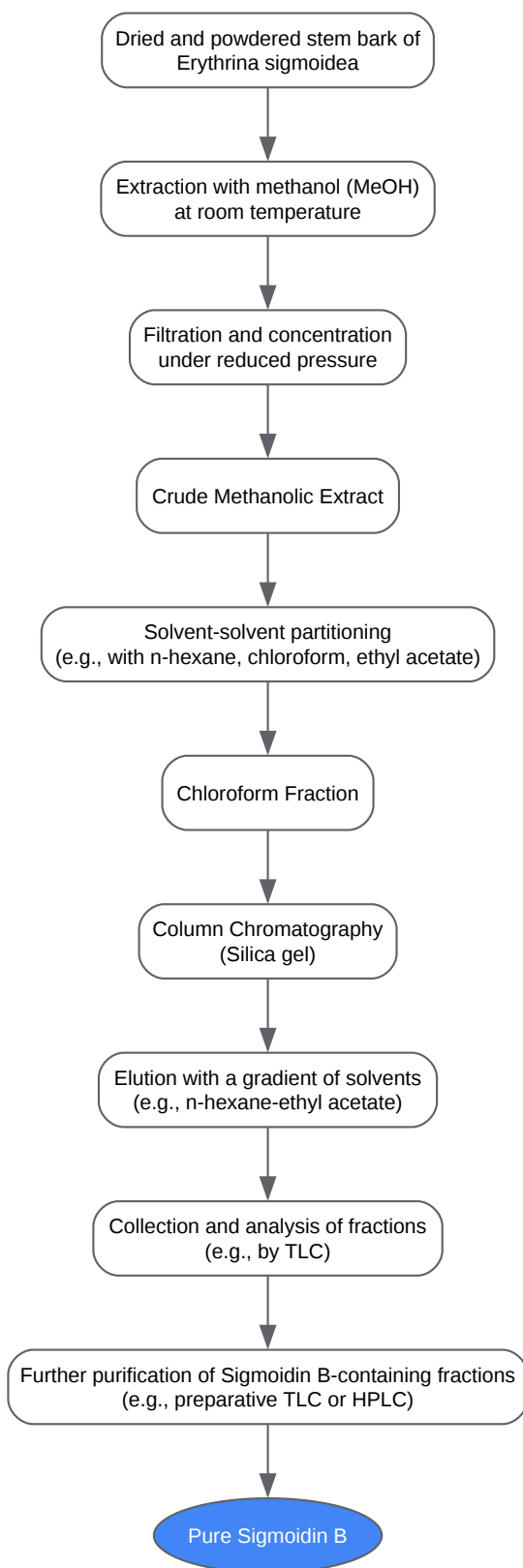
- ¹H and ¹³C NMR Spectroscopy: These techniques are used to determine the carbon-hydrogen framework of the molecule. A definitive assignment of all proton and carbon signals for **Sigmoidin B** has been reported, providing a unique spectral fingerprint for its identification.
- Infrared (IR) Spectroscopy: The IR spectrum of **Sigmoidin B** would be expected to show characteristic absorption bands corresponding to its functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) stretching vibrations.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of **Sigmoidin B**. Fragmentation patterns observed in the mass spectrum provide further evidence for its structure.

Experimental Protocols

Isolation and Purification of **Sigmoidin B** from *Erythrina sigmoidea*

The following is a generalized workflow for the isolation and purification of **Sigmoidin B** based on methodologies reported for flavonoids from *Erythrina* species.



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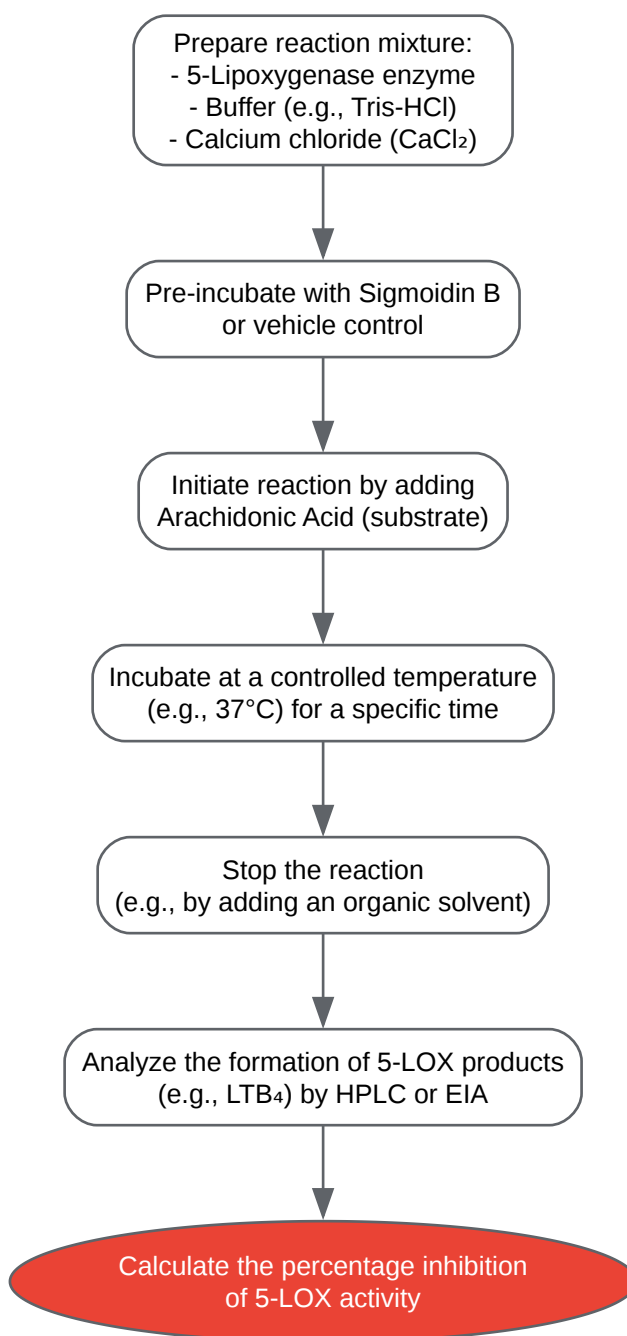
Caption: Workflow for the isolation of **Sigmoidin B**.

Detailed Methodology:

- **Plant Material Preparation:** The stem bark of *Erythrina sigmoidea* is collected, air-dried, and ground into a fine powder.
- **Extraction:** The powdered plant material is subjected to exhaustive extraction with methanol at room temperature.
- **Concentration:** The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. **Sigmoidin B** is typically found in the chloroform or ethyl acetate fraction.
- **Chromatographic Separation:** The bioactive fraction is subjected to column chromatography on silica gel.
- **Elution:** The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing **Sigmoidin B**.
- **Final Purification:** The fractions rich in **Sigmoidin B** are pooled and subjected to further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

In Vitro Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition Assay

The following protocol outlines a typical procedure to assess the inhibitory effect of **Sigmoidin B** on 5-lipoxygenase activity.



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Caption: Workflow for 5-Lipoxygenase inhibition assay.

Detailed Methodology:

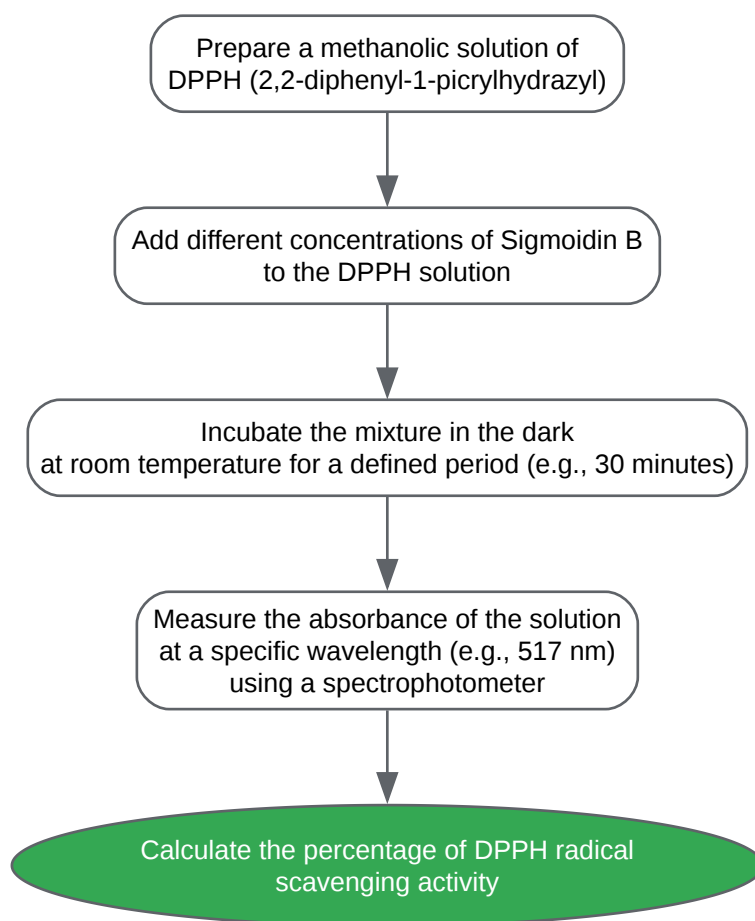
- Enzyme and Substrate Preparation: A solution of 5-lipoxygenase (from a suitable source, e.g., human polymorphonuclear leukocytes or a recombinant enzyme) is prepared in a buffer

(e.g., Tris-HCl) containing calcium chloride. A solution of the substrate, arachidonic acid, is also prepared.

- **Incubation with Test Compound:** The enzyme solution is pre-incubated with various concentrations of **Sigmoidin B** (dissolved in a suitable solvent like DMSO) or the vehicle control for a short period.
- **Reaction Initiation:** The enzymatic reaction is initiated by the addition of arachidonic acid.
- **Reaction Incubation:** The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
- **Reaction Termination:** The reaction is terminated, often by the addition of an organic solvent to precipitate the protein.
- **Product Analysis:** The amount of the 5-lipoxygenase product (e.g., leukotriene B₄) formed is quantified using methods such as HPLC or an Enzyme Immunoassay (EIA).
- **Calculation of Inhibition:** The percentage inhibition of 5-lipoxygenase activity by **Sigmoidin B** is calculated by comparing the amount of product formed in the presence of the compound to that in the control.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the free radical scavenging capacity of **Sigmoidin B**.



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Caption: Workflow for DPPH radical scavenging assay.

Detailed Methodology:

- **Reagent Preparation:** A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- **Reaction Mixture:** Different concentrations of **Sigmoidin B** (dissolved in methanol) are added to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
- **Incubation:** The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes) to allow the scavenging reaction to occur.

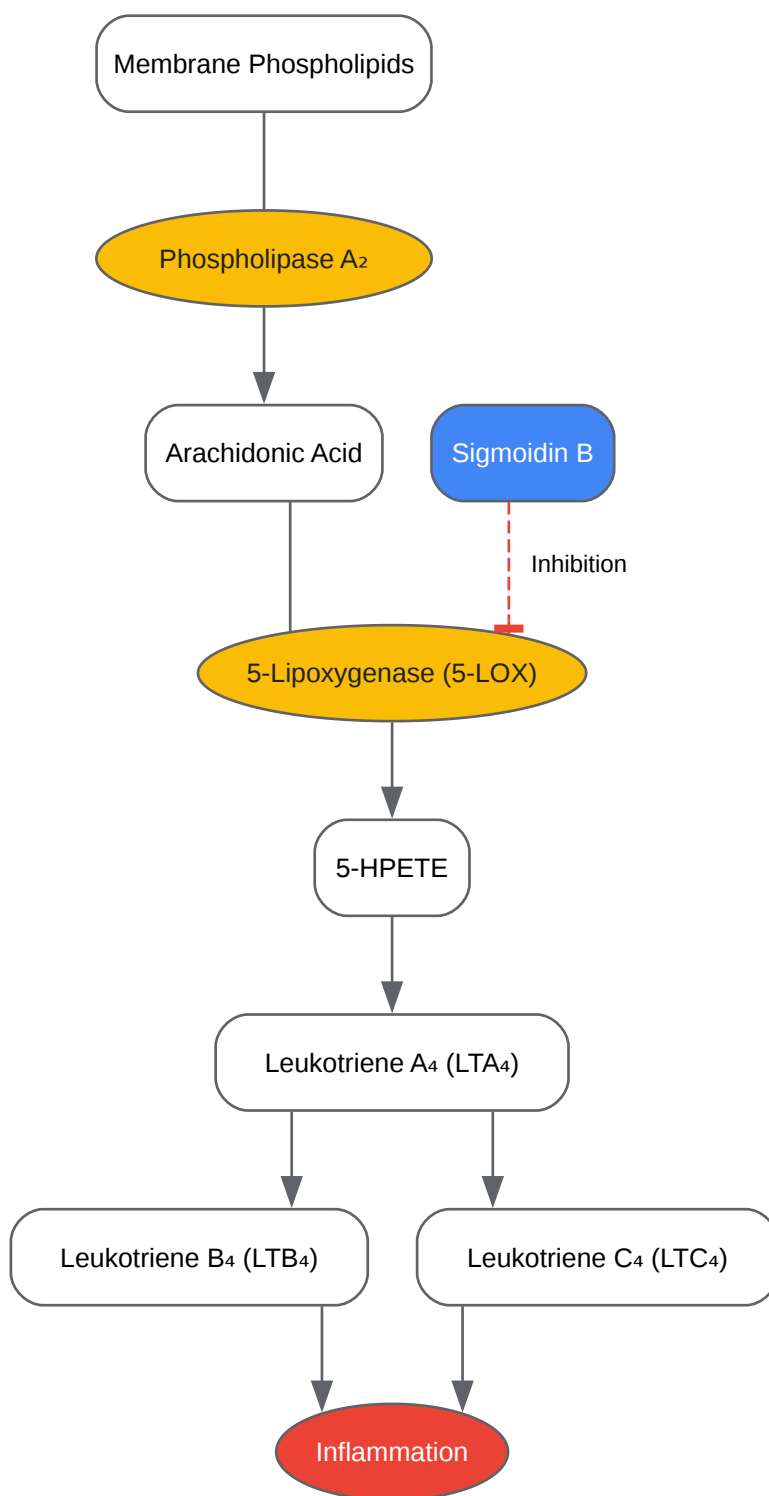
- **Absorbance Measurement:** The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.
- **Calculation of Scavenging Activity:** The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the samples containing **Sigmoidin B** to the absorbance of the control. A decrease in absorbance indicates radical scavenging activity.

Biological Activities and Mechanism of Action

Sigmoidin B has been shown to possess significant anti-inflammatory and antioxidant properties.^{[1][2][3]}

Anti-inflammatory Activity

The primary mechanism for the anti-inflammatory action of **Sigmoidin B** is its selective inhibition of 5-lipoxygenase.^[2] This enzyme plays a crucial role in the arachidonic acid metabolic pathway, which is responsible for the synthesis of leukotrienes, a group of potent pro-inflammatory mediators. By inhibiting 5-lipoxygenase, **Sigmoidin B** effectively reduces the production of these inflammatory molecules.



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